molecular formula C21H26N4O3S B2977548 6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide CAS No. 1396783-75-7

6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide

Cat. No.: B2977548
CAS No.: 1396783-75-7
M. Wt: 414.52
InChI Key: OQAWGSVUXSCNQB-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Compounds of this nature are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the piperidine moiety: This step involves the alkylation of the pyridazine core with a benzylpiperidine derivative.

    Attachment of the thiophene sulfone group: This can be done through a nucleophilic substitution reaction, where the thiophene sulfone is introduced to the pyridazine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could potentially occur at the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible at various positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides might be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide: Lacks the thiophene sulfone group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide: Lacks the benzylpiperidine moiety.

Uniqueness

The presence of both the benzylpiperidine and thiophene sulfone groups in 6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamide might confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(1,1-dioxothiolan-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c26-21(22-18-10-13-29(27,28)15-18)19-6-7-20(24-23-19)25-11-8-17(9-12-25)14-16-4-2-1-3-5-16/h1-7,17-18H,8-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAWGSVUXSCNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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